molecular formula C20H23IO4 B4992264 1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene

1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene

Cat. No. B4992264
M. Wt: 454.3 g/mol
InChI Key: ZEUNJLMSLBWMSA-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene, commonly known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is a highly specific and potent compound that is widely used in scientific research to study the biological and physiological effects of beta-2 adrenergic receptors.

Mechanism of Action

ICI 118,551 is a selective beta-2 adrenergic receptor antagonist. It binds to the beta-2 adrenergic receptor and blocks the action of endogenous agonists such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways that are activated by beta-2 adrenergic receptor activation.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ICI 118,551 inhibits the relaxation of smooth muscle cells and bronchodilation induced by beta-2 adrenergic receptor activation. In vivo studies have shown that ICI 118,551 inhibits the lipolytic effect of beta-2 adrenergic receptor activation in adipose tissue.

Advantages and Limitations for Lab Experiments

ICI 118,551 is a highly specific and potent compound that is widely used in scientific research. Its high selectivity for beta-2 adrenergic receptors makes it a valuable tool for investigating the role of beta-2 adrenergic receptors in various physiological processes. However, its potency can also be a limitation, as high concentrations of ICI 118,551 can result in non-specific effects.

Future Directions

There are several future directions for research involving ICI 118,551. One area of interest is the role of beta-2 adrenergic receptors in the development of obesity and related metabolic disorders. Another area of interest is the potential use of beta-2 adrenergic receptor antagonists such as ICI 118,551 in the treatment of asthma and other respiratory diseases. Additionally, further research is needed to understand the molecular mechanisms underlying the biochemical and physiological effects of ICI 118,551 on beta-2 adrenergic receptors.

Synthesis Methods

The synthesis of ICI 118,551 involves a series of chemical reactions that start with the reaction of 2-iodophenol with 2-chloroethanol to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-(2-iodophenoxy)ethoxyethanol. The final step involves the reaction of 2-(2-iodophenoxy)ethoxyethanol with 1-propen-1-ol and 2-methoxy-4-(trifluoromethyl)phenol to form ICI 118,551.

Scientific Research Applications

ICI 118,551 is widely used in scientific research to study the biological and physiological effects of beta-2 adrenergic receptors. It is used in both in vitro and in vivo experiments to investigate the role of beta-2 adrenergic receptors in various physiological processes such as smooth muscle relaxation, bronchodilation, and lipolysis.

properties

IUPAC Name

1-[2-[2-(2-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23IO4/c1-3-6-16-9-10-19(20(15-16)22-2)25-14-12-23-11-13-24-18-8-5-4-7-17(18)21/h3-10,15H,11-14H2,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUNJLMSLBWMSA-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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